Cas no 2271036-44-1 (Pomalidomide-PEG1-C2-N3)

Pomalidomide-PEG1-C2-N3 Chemical and Physical Properties
Names and Identifiers
-
- Pomalidomide-PEG1-C2-N3
- BCP33446
- 4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- SCHEMBL22339891
- EN300-26945945
- 2271036-44-1
- 4-{[2-(2-azidoethoxy)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Pomalidomide-PEG1-C2-azide
- MS-26374
- E83734
- 4-((2-(2-azidoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- CS-0101170
- azido-PEG1-pomalidomide
- AKOS040743291
- Cereblon Ligand-Linker Conjugates 13; E3 ligase Ligand-Linker Conjugates 50
- E3 ligase Ligand-Linker Conjugates 50
- 4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- EX-A3948
- HY-125843
-
- Inchi: 1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14(11)17(27)23(16(10)26)12-4-5-13(24)21-15(12)25/h1-3,12,19H,4-9H2,(H,21,24,25)
- InChI Key: NJPMWHWTBBYBDY-UHFFFAOYSA-N
- SMILES: O=C1C2C(=C([H])C([H])=C([H])C=2C(N1C1([H])C(N([H])C(C([H])([H])C1([H])[H])=O)=O)=O)N([H])C([H])([H])C([H])([H])OC([H])([H])C([H])([H])N=[N+]=[N-]
Computed Properties
- Exact Mass: 386.133868g/mol
- Monoisotopic Mass: 386.133868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 119
- Molecular Weight: 386.4g/mol
- XLogP3: 1.6
Pomalidomide-PEG1-C2-N3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P933513-100mg |
Pomalidomide-PEG1-C2-N3 |
2271036-44-1 | ≥95% | 100mg |
¥4,860.00 | 2022-08-31 | |
Aaron | AR01MWAP-1g |
Pomalidomide-PEG1-C2-N3 |
2271036-44-1 | 98% | 1g |
$504.00 | 2025-02-11 | |
Aaron | AR01MWAP-100mg |
Pomalidomide-PEG1-C2-N3 |
2271036-44-1 | 98% | 100mg |
$99.00 | 2025-02-11 | |
Tenova Pharmaceuticals | T52038-100mg |
Pomalidomide-PEG1-C2-azide |
2271036-44-1 | >= 95% | 100mg |
$490.0 | 2025-02-21 | |
MedChemExpress | HY-125843-25mg |
Pomalidomide-PEG1-C2-N3 |
2271036-44-1 | 99.91% | 25mg |
¥1850 | 2024-05-24 | |
Aaron | AR01MWAP-25mg |
Pomalidomide-PEG1-C2-N3 |
2271036-44-1 | 98% | 25mg |
$250.00 | 2023-12-14 | |
1PlusChem | 1P01MW2D-25mg |
Pomalidomide-PEG1-C2-N3 |
2271036-44-1 | 99% | 25mg |
$241.00 | 2024-05-24 | |
Tenova Pharmaceuticals | T52038-25mg |
Pomalidomide-PEG1-C2-azide |
2271036-44-1 | >= 95% | 25mg |
$190.0 | 2025-02-21 | |
Tenova Pharmaceuticals | T52038-50mg |
Pomalidomide-PEG1-C2-azide |
2271036-44-1 | >= 95% | 50mg |
$290.0 | 2025-02-21 | |
Aaron | AR01MWAP-50mg |
Pomalidomide-PEG1-C2-N3 |
2271036-44-1 | 98% | 50mg |
$58.00 | 2025-02-11 |
Pomalidomide-PEG1-C2-N3 Related Literature
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
Additional information on Pomalidomide-PEG1-C2-N3
Pomalidomide-PEG1-C2-N3: A Comprehensive Overview
Pomalidomide-PEG1-C2-N3, also known by its CAS number 2271036-44-1, is a cutting-edge compound that has garnered significant attention in the fields of pharmaceuticals and biotechnology. This compound is a derivative of pomalidomide, a well-known immunomodulatory drug, and incorporates a polyethylene glycol (PEG) chain for enhanced solubility and bioavailability. The integration of PEG with the core structure of pomalidomide introduces unique properties that make it a promising candidate for various therapeutic applications.
The synthesis of Pomalidomide-PEG1-C2-N3 involves a multi-step process that ensures the stability and functionality of the PEG chain. Recent advancements in chemical synthesis have enabled researchers to optimize the reaction conditions, resulting in higher yields and purer products. The compound's structure is designed to enhance its pharmacokinetic profile, making it more effective in targeting specific biological pathways.
One of the most exciting aspects of Pomalidomide-PEG1-C2-N3 is its potential in cancer therapy. Studies have shown that this compound exhibits potent anti-proliferative effects against various cancer cell lines, including multiple myeloma and lymphoma. Its ability to modulate the immune system by inhibiting certain cytokines makes it a valuable addition to immunotherapy strategies. Furthermore, the PEGylation process enhances its ability to penetrate tumor tissues, improving the overall efficacy of treatment.
In addition to its therapeutic applications, Pomalidomide-PEG1-C2-N3 has shown promise in diagnostic imaging. The PEG chain can be conjugated with imaging agents, enabling real-time monitoring of drug distribution and tumor response. This dual functionality not only aids in early diagnosis but also provides insights into treatment efficacy, paving the way for personalized medicine.
Recent research has also explored the use of Pomalidomide-PEG1-C2-N3 in regenerative medicine. Its ability to promote angiogenesis and tissue repair makes it a potential candidate for treating conditions such as ischemic diseases and wounds. Preclinical studies have demonstrated significant improvements in tissue regeneration when this compound is administered in combination with other growth factors.
The development of Pomalidomide-PEG1-C2-N3 represents a significant milestone in drug design. By leveraging the unique properties of both pomalidomide and PEG, researchers have created a versatile compound with broad applications in healthcare. As ongoing studies continue to uncover new therapeutic potentials, this compound is poised to play a pivotal role in advancing medical treatments worldwide.
2271036-44-1 (Pomalidomide-PEG1-C2-N3) Related Products
- 2703779-64-8(2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride)
- 132196-66-8(Perylene, 3-ethynyl-)
- 115327-84-9(N*1*-(6-chloro-pyridin-3-ylmethyl)-n*1*-methyl-ethane-1,2-diamine)
- 1246819-95-3(N-(2,2,2-Trichloroethoxy)carbonyl Bisnor-(cis)-tilidine)
- 2171036-83-0(4-3-(trifluoromethyl)-1H-pyrazol-5-ylaniline)
- 2202034-06-6(1-[4-[[3-(1H-Imidazol-1-yl)-1-azetidinyl]carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one)
- 2228691-71-0(1-(7-chloro-1,3-dioxaindan-5-yl)cyclobutylmethanamine)
- 1602859-72-2(2-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine)
- 2413847-71-7(rac-methyl 2-(2R,4S)-2-(trifluoromethyl)piperidin-4-ylacetate)
- 2248409-37-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate)
